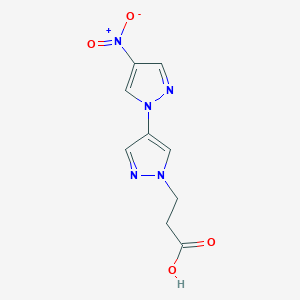

3-(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)propanoic acid

Description

3-(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)propanoic acid is a nitro-substituted bipyrazolylpropanoic acid derivative. Its structure comprises a propanoic acid backbone linked to a 4-nitro-1'H-1,4'-bipyrazole moiety.

Properties

Molecular Formula |

C9H9N5O4 |

|---|---|

Molecular Weight |

251.20 g/mol |

IUPAC Name |

3-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]propanoic acid |

InChI |

InChI=1S/C9H9N5O4/c15-9(16)1-2-12-5-7(3-10-12)13-6-8(4-11-13)14(17)18/h3-6H,1-2H2,(H,15,16) |

InChI Key |

CBOOQQXDKRJJIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1CCC(=O)O)N2C=C(C=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the nitration of a bipyrazole precursor, followed by the introduction of the propanoic acid group. The reaction conditions typically involve the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the bipyrazole ring.

Industrial production methods for this compound may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

3-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amino derivative, while substitution reactions can yield a variety of functionalized bipyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)propanoic acid has shown promise in medicinal chemistry due to its structural features that may contribute to its biological activity. Preliminary studies indicate that compounds with similar structures exhibit significant interactions with various biological targets, including enzymes and receptors.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of bipyrazole compounds can selectively inhibit cancer cell growth. For instance, compounds similar to 3-(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)propanoic acid have been investigated for their effects on leukemia and solid tumors .

- Neurodegenerative Disorders : The compound's affinity for specific kinases makes it a candidate for developing treatments for neurodegenerative diseases like Parkinson's disease .

Agrochemicals

The compound's unique properties may also lend themselves to applications in agrochemicals. Its ability to interact with biological systems suggests potential use as a pesticide or herbicide.

Research Findings

Studies have explored the effectiveness of nitrogen-containing heterocycles in inhibiting plant pathogens and pests. The structural motifs present in 3-(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)propanoic acid could enhance the efficacy of agrochemical formulations .

Materials Science

In materials science, the incorporation of bipyrazole derivatives into polymer matrices has been studied for their potential to improve material properties such as thermal stability and mechanical strength.

Innovative Applications

Research has demonstrated that adding bipyrazole compounds can enhance the performance of polymers used in coatings and composites, providing better resistance to environmental degradation .

Mechanism of Action

The mechanism of action of 3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, or induction of cell death. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as its application in medicine or industry.

Comparison with Similar Compounds

Research Findings and Limitations

Critical Gaps in Evidence :

- No spectral or crystallographic data for 3-(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)propanoic acid are provided, making direct comparisons speculative.

- Biological activity (e.g., antimicrobial, anticancer) or computational studies (e.g., DFT calculations) are absent.

Biological Activity

3-(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)propanoic acid (CAS Number: 512810-21-8) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)propanoic acid is C₆H₇N₃O₄, and it is characterized by the presence of a bipyrazole moiety which is known for its diverse biological activities. The compound is classified as an irritant and should be handled with care during laboratory procedures .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors in biological systems. The nitro group in the structure can enhance its reactivity, potentially leading to various biological effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Antioxidant Activity : Compounds with similar structures have been noted for their antioxidant properties, which could mitigate oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of pyrazole compounds often exhibit antimicrobial activity against various pathogens.

Antimicrobial Activity

Research indicates that compounds similar to 3-(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)propanoic acid show promising antibacterial properties. For example, several pyrazole derivatives have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12 to 48 μg/mL .

Cytotoxic Effects

In vitro studies have suggested that related pyrazole compounds can exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). IC50 values for these compounds can vary significantly, indicating the need for further investigation into their potential as therapeutic agents .

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various pyrazole derivatives. The results indicated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 10 to 30 μM. The study concluded that modifications in the pyrazole structure could lead to enhanced anticancer activity .

Antibacterial Efficacy

Another research effort focused on the antibacterial properties of pyrazole derivatives, including 3-(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)propanoic acid. The findings revealed that these compounds could inhibit bacterial growth effectively, with MIC values comparable to standard antibiotics .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.